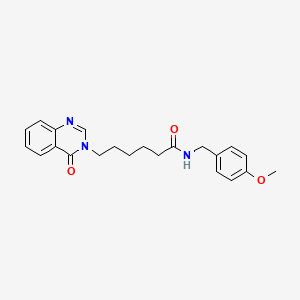

N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Beschreibung

N-(4-Methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound featuring a hexanamide backbone linking a 4-methoxybenzyl group and a 4-oxoquinazolin-3(4H)-yl moiety. Quinazolinone derivatives are known for their diverse pharmacological activities, including enzyme inhibition and anticancer properties .

Eigenschaften

Molekularformel |

C22H25N3O3 |

|---|---|

Molekulargewicht |

379.5 g/mol |

IUPAC-Name |

N-[(4-methoxyphenyl)methyl]-6-(4-oxoquinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C22H25N3O3/c1-28-18-12-10-17(11-13-18)15-23-21(26)9-3-2-6-14-25-16-24-20-8-5-4-7-19(20)22(25)27/h4-5,7-8,10-13,16H,2-3,6,9,14-15H2,1H3,(H,23,26) |

InChI-Schlüssel |

NEXZYZAFTLAXKM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Attachment of the Hexanamide Chain: The hexanamide chain can be introduced via amide bond formation using coupling reagents like EDCI or DCC.

Introduction of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where the methoxybenzyl group is attached to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like PCC or KMnO₄ can be used.

Reduction: Reagents like NaBH₄ or LiAlH₄ are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted quinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Group

Compound 1 () :

- Structure : N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

- Key Differences : Shorter pentanamide chain and dihydrobenzo[d][1,4]dioxin substituent.

- Impact: Reduced chain length may limit solubility compared to hexanamide derivatives.

Compound 3 () :

- Structure : N-(5-Bromopyridin-3-yl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

- Key Differences : Bromopyridinyl group and pentanamide chain.

- Impact : The bromine atom increases molecular weight and may enhance halogen bonding interactions with biological targets. However, shorter chain length could reduce cellular permeability .

Compound 21 () :

- Structure: N-Cyano-N'-[6-[N-[2-[N-(4-Methoxybenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]hexyl]-N″-[3-[3-(piperidinomethyl)phenoxy]propyl]guanidine

- Key Differences : Complex polycyclic structure with multiple aromatic and amine groups.

- Impact : Increased molecular complexity may improve binding affinity but reduce synthetic yield (66% vs. 20–35% for simpler analogs in ) .

Variations in Heterocyclic Moieties

Compound AzCA6 () :

- Structure : N-(4-Hydroxy-3-methoxybenzyl)-6-(4-((4-ethylphenyl)diazenyl)phenyl)hexanamide

- Key Differences: Replaces quinazolinone with an azo group (-N=N-).

Compound in :

- Structure: N-[4-(Dimethylamino)phenyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

- Key Differences: Benzotriazinone instead of quinazolinone.

- Impact: Benzotriazinone’s higher electron-withdrawing capacity may alter binding kinetics in enzyme inhibition compared to quinazolinone .

Chain Length and Functional Group Modifications

Compound 2 () :

- Structure : N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

- Key Differences : Hexanamide chain with dihydrobenzo[d][1,4]dioxin.

- Impact : Matches the target compound’s chain length but differs in aromatic substitution. This highlights the hexanamide’s role in balancing solubility and membrane permeability .

Compound in :

- Structure : N-(3-Isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

- Key Differences: Dual quinazolinone moieties and isopropyl substitution.

- Impact : Increased molecular weight (∼500–600 Da) may affect pharmacokinetics, while the isopropyl group enhances lipophilicity .

Comparative Data Table

Research Findings and Implications

- Bioactivity: Quinazolinone derivatives generally exhibit stronger enzyme inhibition (e.g., soluble epoxide hydrolase) compared to azo or benzotriazinone analogs .

- Pharmacokinetics : Hexanamide chains improve solubility over pentanamide analogs, while 4-methoxybenzyl groups enhance metabolic stability compared to bromopyridinyl or dihydrobenzo[d][1,4]dioxin substituents .

Biologische Aktivität

N-(4-Methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article aims to summarize the current understanding of its biological activity, supported by diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for various pharmacological activities. The structural formula can be represented as follows:

This structure contributes to its interaction with biological targets.

Research indicates that compounds containing the quinazolinone moiety exhibit significant interactions with various enzymes and proteins involved in cancer progression. The mechanism primarily involves inhibition of specific kinases and enzymes that are crucial for tumor growth and survival.

Anticancer Activity

A study conducted on quinazolinone derivatives, including N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, revealed promising results in inhibiting cancer cell lines. The molecular docking studies showed that these compounds bind effectively to cancer-related proteins, such as carbonic anhydrase and hydroxysteroid dehydrogenase, indicating their potential as anticancer agents. The binding energies observed were favorable, suggesting strong interactions with the active sites of these proteins .

Table 1: Binding Energies of Quinazolinone Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| RS_1 | 2W1C | -6.33 |

| RS_2 | 4CQ0 | -6.65 |

| RS_7 | 3HB5 | -5.64 |

Antimicrobial Activity

In addition to its anticancer properties, N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has demonstrated significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could inhibit bacterial growth effectively at low concentrations .

Table 2: Antimicrobial Activity of N-(4-Methoxybenzyl)-6-(4-Oxoquinazolin-3(4H)-yl)hexanamide

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Salmonella typhi | 64 |

Case Studies

A notable case study involved the synthesis and biological evaluation of several quinazolinone derivatives, including N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, further supporting its potential as a therapeutic agent for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.